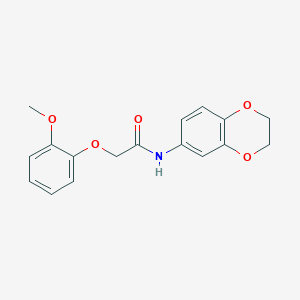![molecular formula C19H18O3 B5700140 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavonoid found in citrus fruits, particularly in oranges and lemons. It has been studied for its potential health benefits and has shown promising results in various scientific research applications.
作用機序
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one exerts its effects through various mechanisms of action. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which can contribute to chronic inflammation. 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one also acts as an antioxidant by reducing oxidative stress. Studies have also suggested that it may have a positive effect on cardiovascular health by reducing blood pressure and improving lipid profiles. Additionally, it has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
実験室実験の利点と制限
One advantage of using 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one in lab experiments is that it is readily available and relatively inexpensive. It has also been shown to have a wide range of potential health benefits, making it a versatile compound for research. One limitation is that it may have low bioavailability, which can make it difficult to study its effects in vivo.
将来の方向性
There are several future directions for research on 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for cardiovascular disease. Studies have suggested that it may have a positive effect on blood pressure and lipid profiles, making it a promising candidate for further research. Another area of interest is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, and further research could explore its potential as a treatment for various types of cancer. Additionally, research could focus on improving the bioavailability of 3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one to make it more effective in vivo.
合成法
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can be synthesized from hesperidin, which is a flavonoid glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to hesperetin and glucose using an acid catalyst. The resulting product can then be purified using chromatography techniques.
科学的研究の応用
3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been studied for its potential health benefits in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Studies have also suggested that it may have a positive effect on cardiovascular health by reducing blood pressure and improving lipid profiles.
特性
IUPAC Name |
3,4-dimethyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12-5-4-6-15(9-12)11-21-16-7-8-17-13(2)14(3)19(20)22-18(17)10-16/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZUNARGJTUDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)

![2-[(2,2'-bithien-5-ylmethylene)amino]phenol](/img/structure/B5700090.png)



![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)